1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

Catalog No.
S15753860
CAS No.
M.F
C8H10Cl2N2
M. Wt
205.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

Product Name

1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine

IUPAC Name

1-(2,4-dichlorophenyl)ethylhydrazine

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

InChI

InChI=1S/C8H10Cl2N2/c1-5(12-11)7-3-2-6(9)4-8(7)10/h2-5,12H,11H2,1H3

InChI Key

FKSIGVWCIYERMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NN

1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine is an organic compound characterized by its hydrazine functional group attached to a 2,4-dichlorophenyl moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the dichlorophenyl group enhances its reactivity and may influence its interaction with biological targets.

, including:

  • Oxidation: The compound can be oxidized to form azo compounds using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to yield different hydrazine derivatives, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydrazine moiety can engage in nucleophilic substitution reactions, allowing for the formation of various substituted hydrazines when reacted with alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

  • Oxidation: Azo compounds.
  • Reduction: Hydrazine derivatives.
  • Substitution: Substituted hydrazine compounds.

The synthesis of 1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine typically involves the reaction of 2,4-dichloroacetophenone with hydrazine hydrate. This reaction is usually conducted under reflux conditions in a solvent such as ethanol or methanol. After the reaction, purification is often achieved through recrystallization or column chromatography to obtain a high-purity product .

Industrial Production

For industrial applications, the synthesis follows similar routes but on a larger scale, utilizing industrial-grade solvents and reagents. Careful control of reaction conditions is crucial for maximizing yield and purity, and the final products undergo rigorous quality control measures to ensure compliance with industry standards.

Several compounds share structural similarities with 1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,4-DichlorophenethylhydrazineContains dichlorophenyl groupDifferent substitution pattern affects reactivity
2,4-DichlorophenylhydrazineSimilar dichlorophenyl structureLacks ethyl group which may influence biological activity
4-ChlorophenylhydrazineContains a single chlorine substitutionSimpler structure may lead to different properties

The presence of the ethyl group in 1-(1-(2,4-Dichlorophenyl)ethyl)hydrazine distinguishes it from these similar compounds, potentially altering its reactivity and biological profile. This structural feature may enhance its solubility and interaction capabilities compared to compounds lacking this group .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.0221037 g/mol

Monoisotopic Mass

204.0221037 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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